N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development. The compound's molecular formula is , with a molecular weight of approximately 261.28 g/mol. It is primarily classified as a heterocyclic compound, specifically featuring a quinoline ring structure, which is known for various biological activities.
The compound is synthesized from precursors that include quinoline derivatives and acetamides. It falls under the classification of pharmaceutical compounds with potential applications in treating various diseases, particularly those related to protein-protein interactions in cancer biology. The specific structural features impart unique biological activities that are currently being explored in research settings .
The synthesis of N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide can be achieved through several methods:
The molecular structure of N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide features a quinoline core substituted with a methoxy group and an acetamide moiety. The key structural elements include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its interaction with biological targets.
N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide can participate in various chemical reactions:
The mechanism of action for N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide is primarily associated with its ability to inhibit specific protein-protein interactions involved in cellular signaling pathways. Research indicates that it may target BCL6 (B-cell lymphoma 6), a transcriptional repressor implicated in various cancers. By disrupting BCL6's interactions with co-repressors like SMRT (silencing mediator for retinoid and thyroid hormone receptors), this compound may induce apoptosis in malignant cells .
N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 261.28 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties suggest that the compound may be suitable for formulation into various drug delivery systems.
N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide has potential applications in:
Quinolinone derivatives represent a class of nitrogen-containing heterocyclic compounds that function as privileged scaffolds in drug discovery due to their inherent capacity for diverse biological interactions. The 1,2-dihydro-2-quinolone core, characterized by a fused bicyclic system with a ketone moiety at the 2-position, provides a versatile platform for structural modifications that modulate electronic properties, lipophilicity, and three-dimensional conformation. This scaffold is frequently identified in pharmacologically active compounds targeting enzymes, receptors, and nucleic acids, owing to its ability to mimic peptide backbones and participate in hydrogen bonding, π-stacking, and van der Waals interactions. The planar aromatic system facilitates intercalation into biological macromolecules, while substitutions at key positions (notably C-3, C-6, and N-1) enable precise tuning of target affinity and selectivity. Examples span therapeutic domains including oncology (kinase inhibitors), infectious diseases (antimicrobials), and neurology (neurotransmitter modulators), underscoring the structural versatility and biological relevance of this heterocyclic system [4] .
Modification of the 2-quinolone scaffold at the C-3 position with alkoxyacetamide groups represents a sophisticated strategy to enhance pharmacological potential. The introduction of a -OCH₂C(O)NR₁R₂ side chain at this position achieves three critical objectives:
Table 1: Comparative Structural Features of C-3 Modified Quinolone Derivatives
Compound Name | C-3 Substituent | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
2-((1-Methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide | -OCH₂C(O)NH₂ | 277.23 | Primary acetamide; higher polarity |
N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide | -OCH₂C(O)NHCH₃ | 291.26 | N-methyl acetamide; enhanced lipophilicity |
2-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide | -CH₂CH₂NHC(O)CH₂Cyclohexyl | 342.44 | Aliphatic chain; increased steric bulk |
This structural motif, exemplified by N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide, demonstrates how targeted modifications influence molecular properties critical for bioactivity. The N-methyl acetamide group specifically reduces crystallinity and enhances membrane permeability compared to its primary amide analog, as evidenced by calculated logP values (XLogP3 = 0.9) .
The nitro group (-NO₂) positioned at the 6-position of the quinolinone scaffold exerts profound electronic and steric effects that significantly influence biological activity. Functionally, this strong electron-withdrawing moiety:
Table 2: Hydrogen Bonding Capacity Profile of N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide
Property | Value | Biological Implication |
---|---|---|
Hydrogen Bond Donor Count | 1 | Single donor (N-H of acetamide) for target interaction |
Hydrogen Bond Acceptor Count | 5 | Five acceptors (ketone, amide carbonyl, two nitro oxygens, ether) |
Calculated Surface Polarity | ~30% | Balanced lipophilicity/hydrophilicity for cell penetration |
The strategic placement of the nitro group at the 6-position, as opposed to other ring positions, maximizes its electronic influence on the quinolinone ketone system while minimizing steric hindrance to binding. This positioning has been correlated with enhanced activity in kinase inhibition and cytotoxic profiles in structurally related compounds, likely through optimized interactions with ATP-binding pockets or DNA minor grooves [4].
Table 3: Electronic and Bioactivity Implications of Nitro-Substitution in Quinolone Derivatives
Position | Electronic Effect on Core | Typical Bioactivity Impact |
---|---|---|
C-6 | Moderate ring deactivation | Enhanced target affinity; redox-activated cytotoxicity |
C-7 | Strong ring deactivation | Increased metabolic stability; reduced reactivity |
C-5 | Minimal effect on ketone | Limited improvement in potency |
C-8 | Steric hindrance issues | Frequently detrimental to binding |
The compound N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide integrates these strategic elements: a privileged quinolinone scaffold, a C-3 alkoxyacetamide linker with N-methylation for optimized pharmacokinetics, and a C-6 nitro group for electronic modulation and potential bioactivation. This combination creates a multifunctional structure amenable to diverse therapeutic targeting strategies .
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1